Bicyclo[1.1.0]butane, 1-bromo-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromobicyclo[1.1.0]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c5-4-1-3(4)2-4/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXSLTNYWVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449497 | |
| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101391-44-0 | |
| Record name | Bicyclo[1.1.0]butane, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Milestones in Bicyclo 1.1.0 Butane Research
The study of bicyclo[1.1.0]butanes (BCBs) has evolved from investigations of chemical curiosities to the development of powerful synthetic tools. rsc.org The journey began in 1959 when Kenneth B. Wiberg and Richard P. Ciula reported the first synthesis of a BCB derivative, ethyl bicyclo[1.1.0]butane-1-carboxylate. rsc.orgacs.orgchinesechemsoc.org This was achieved through the dehydrohalogenation of ethyl 3-bromocyclobutane-1-carboxylate. rsc.org
A few years later, the parent hydrocarbon, bicyclo[1.1.0]butane, was synthesized. acs.orgnih.gov One notable method involved an intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutane (B1620077) using molten sodium. wikipedia.orgorgsyn.org Concurrently, researchers like Srinivasan demonstrated that the unsubstituted BCB could also be formed, albeit as a minor product, from the photolysis of 1,3-butadiene (B125203). rsc.org
For many years, BCBs were largely considered laboratory curiosities due to their high reactivity and the limited methods for generating substituted versions. rsc.orgchempartner.com A significant advancement came in 1971 from Sieja, who utilized cyclobutanones to access BCBs with bridgehead substituents. rsc.org Further expanding the synthetic toolbox, Gaoni developed a method in 1982 using sequential intramolecular cyclopropanation reactions to create BCB sulfones. rsc.org The ongoing development of new synthetic strategies has transformed BCBs from theoretical interests into versatile workhorses for complex molecule synthesis. rsc.orgchempartner.com
| Year | Milestone | Key Researcher(s) | Significance |
| 1959 | First synthesis of a bicyclo[1.1.0]butane derivative (ethyl bicyclo[1.1.0]butane-1-carboxylate). rsc.orgacs.orgchinesechemsoc.org | Wiberg and Ciula | Established the first synthetic entry into this class of highly strained molecules. chinesechemsoc.org |
| 1963 | Synthesis of the parent bicyclo[1.1.0]butane hydrocarbon. rsc.orgnih.gov | Wiberg and co-workers | Provided access to the fundamental, unsubstituted bicyclobutane structure for reactivity studies. rsc.org |
| 1963 | Photochemical formation of bicyclo[1.1.0]butane from 1,3-butadiene. rsc.org | Srinivasan | Demonstrated an alternative, photochemical route to the bicyclobutane core. rsc.org |
| 1971 | Synthesis of bridgehead-substituted bicyclo[1.1.0]butanes from cyclobutanones. rsc.org | Sieja | Offered a new pathway to functionalized bicyclobutanes, expanding their synthetic utility. rsc.org |
| 1982 | Access to bicyclo[1.1.0]butane sulfones via sequential intramolecular cyclopropanation. rsc.org | Gaoni | Introduced another novel strategy for constructing the bicyclobutane skeleton. rsc.org |
The Significance of Highly Strained Carbocyclic Systems in Chemical Research
Highly strained carbocyclic systems, such as cyclopropanes, cyclobutanes, and particularly bicyclo[1.1.0]butanes, are of immense interest in chemical research due to their unique structural and electronic properties, which lead to exceptional reactivity. acs.orgwikipedia.orgnumberanalytics.com The instability in these molecules, known as ring strain, arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and steric repulsion between non-bonded atoms (van der Waals strain). wikipedia.orgyoutube.com Bicyclo[1.1.0]butane is one of the most strained carbocycles known, with a strain energy of about 64-66 kcal/mol. acs.orgnih.gov
This high potential energy can be harnessed to drive chemical reactions, a concept known as strain-release. rsc.orgresearchgate.net The central carbon-carbon bond in bicyclo[1.1.0]butanes is particularly weak and possesses significant p-character, making it behave somewhat like an olefin. rsc.orgchinesechemsoc.org This "olefin-like" character allows the strained ring to react with a wide range of reagents, including electrophiles, nucleophiles, radicals, and carbenes. rsc.orgacs.org
The ability to undergo diverse ring-opening reactions makes these strained systems powerful building blocks in organic synthesis. acs.orgresearchgate.net They provide rapid access to complex and structurally diverse molecular frameworks that would be challenging to construct using conventional methods. researchgate.netresearchgate.net In recent years, there has been a resurgence of interest in strained carbocycles, driven by their potential as bioisosteres (substitutes for other chemical groups in biologically active molecules) and their ability to generate C(sp³)-rich scaffolds, which are highly desirable in modern drug discovery. rsc.orgchinesechemsoc.orgnih.gov The controlled release of ring strain allows chemists to design and execute novel synthetic strategies, leading to advances in medicinal chemistry, materials science, and catalysis. acs.orgnumberanalytics.com
Bicyclo 1.1.0 Butane, 1 Bromo As a Key Intermediate in Complex Molecule Synthesis
Classical Approaches to the Bicyclo[1.1.0]butane Skeleton
Early methods for synthesizing bicyclo[1.1.0]butanes laid the groundwork for more advanced and stereoselective techniques.
One of the earliest and most fundamental methods for creating the bicyclo[1.1.0]butane core is through an intramolecular Wurtz-type cyclization. This reaction typically involves the use of a 1,3-dihalocyclobutane derivative, which, upon treatment with a metal such as sodium, undergoes a reductive cyclization to form the bicyclic structure. wikipedia.orgorgsyn.org A notable example is the synthesis of the parent bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077) using molten sodium. wikipedia.orgorgsyn.org This intramolecular approach is significantly more effective than its intermolecular counterpart, which often leads to a mixture of products. orgsyn.org The efficiency of this reaction is highly dependent on the 1,3-disposition of the leaving groups. orgsyn.org
A classic example of this is the synthesis of the parent bicyclo[1.1.0]butane, which can be achieved in high yields from 1-bromo-3-chlorocyclobutane. orgsyn.org
Reaction Conditions for Wurtz-Type Cyclization:
| Starting Material | Reagent | Solvent | Yield |
| 1-bromo-3-chlorocyclobutane | Sodium | Dioxane | 78-94% orgsyn.org |
| Ethyl 3-bromocyclobutane-1-carboxylate | Sodium triphenylmethylide | Not Specified | Not Specified rsc.org |
This method highlights the power of intramolecular reactions in forming strained ring systems, a concept that remains a cornerstone of organic synthesis.
Another classical strategy for constructing the bicyclo[1.1.0]butane framework involves the addition of carbenes or carbenoids to unsaturated systems. nih.govchemrxiv.org This can be conceptualized as a [2+1] cycloaddition where a two-carbon unit (an alkene or alkyne) reacts with a single carbon atom source (a carbene). rsc.org For instance, the reaction of a cyclopropene (B1174273) with a carbene equivalent can lead to the formation of a bicyclo[1.1.0]butane. rsc.org Metal-mediated decomposition of diazo compounds is a common way to generate the necessary carbene species for these transformations. rsc.org While conceptually straightforward, the generality of this approach can be limited. rsc.org
The Simmons-Smith reaction, a well-established method for cyclopropanation, has also been adapted for the synthesis of bicyclo[1.1.0]butane derivatives. This typically involves the reaction of an alkene with a carbenoid, usually generated from diiodomethane (B129776) and a zinc-copper couple. A more contemporary variation of this is the amide-directed Simmons-Smith cyclopropanation of propargyl amides, which utilizes diethylzinc (B1219324) and chloroiodomethane (B1360106) to generate a zinc carbene that selectively adds to the alkyne. This intramolecular cyclopropanation has proven to be a valuable route to functionalized bicyclo[1.1.0]butanes. pitt.edupitt.edu
Advanced and Stereoselective Synthesis of Bicyclo[1.1.0]butane, 1-bromo-
More recent synthetic efforts have focused on developing advanced and stereoselective methods for the synthesis of specifically substituted bicyclo[1.1.0]butanes, including the 1-bromo derivative.
A powerful and versatile strategy for the synthesis of functionalized bicyclo[1.1.0]butanes involves the use of organometallic intermediates, particularly those derived from transmetallation reactions. smolecule.comnih.gov These methods offer a high degree of control over the introduction of various functional groups.
A key intermediate in the synthesis of many bicyclo[1.1.0]butane derivatives is bicyclo[1.1.0]butyllithium. pitt.eduresearchgate.net This highly reactive organolithium species can be generated through several methods, most notably via a transmetallation reaction starting from gem-dibromocyclopropanes and treating them with an alkyllithium reagent. smolecule.compitt.edupitt.edu The resulting bicyclo[1.1.0]butyllithium can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the bridgehead position. pitt.edupitt.eduresearchgate.net
To synthesize 1-bromo-bicyclo[1.1.0]butane, the bicyclo[1.1.0]butyllithium intermediate is quenched with a bromine source. This approach allows for the specific and direct introduction of the bromine atom at the desired position. The generation of bicyclo[1.1.0]butyllithium and its subsequent functionalization has been a significant advancement, enabling the synthesis of a diverse library of bicyclo[1.1.0]butane derivatives. pitt.edupitt.eduresearchgate.net Recent advancements have even demonstrated the generation and use of bicyclo[1.1.0]butyllithium under continuous flow conditions, offering improved safety and scalability. nih.gov
Generation and Functionalization of Bicyclo[1.1.0]butyllithium:
| Precursor | Reagent for Lithiation | Electrophile for Functionalization | Product |
| 1-bromo-2-methylbicyclo[1.1.0]butane | sec-BuLi | CO₂ | Bicyclo[1.1.0]butane-1-carboxylic acid |
| gem-dibromocyclopropanes | Alkyllithium reagent | Bromine source | 1-bromo-bicyclo[1.1.0]butane smolecule.compitt.edu |
This method underscores the importance of organometallic chemistry in modern synthetic strategies, providing a powerful tool for the construction of complex and highly strained molecules like Bicyclo[1.1.0]butane, 1-bromo-.
Transmetallation and Organometallic Precursor Routes
Continuous Flow Synthesis Methods for Organolithium Intermediates
The generation and functionalization of bicyclo[1.1.0]butyllithium (BCB-Li), a crucial organolithium intermediate for producing derivatives, have been significantly advanced through continuous flow technology. acs.org This modern approach offers substantial benefits over traditional batch processing by enabling a streamlined, one-flow process that starts from readily available precursors like 1-bromo-3-chlorocyclobutane without the need to isolate intermediates. acs.orgresearchgate.net
A key advantage of the flow method is the ability to use a single, less hazardous organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi), for both the initial reduction and the subsequent lithium-halogen exchange. acs.org This contrasts with batch methods that often require two different and more pyrophoric reagents like methyllithium (B1224462) (MeLi) and tert-butyllithium (B1211817) (t-BuLi). acs.org Furthermore, the flow process operates at considerably higher and more practical temperatures (0 °C) compared to the cryogenic conditions (−78 °C) necessary for batch reactions, which improves scalability and safety. acs.org The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener solvent alternative to traditional ethers has also been demonstrated, enhancing the environmental profile of the synthesis. acs.org These advancements facilitate a more efficient, higher-yielding, and safer production of various functionalized bicyclo[1.1.0]butanes. acs.org
| Feature | Continuous Flow Method | Traditional Batch Method |
| Operating Temperature | 0 °C acs.org | -78 °C acs.org |
| Organolithium Reagents | Single reagent (e.g., s-BuLi) acs.org | Two reagents (e.g., MeLi, t-BuLi) acs.org |
| Process | One-flow, no intermediate isolation acs.org | Stepwise with intermediate handling |
| Productivity | Higher throughput, shorter reaction times acs.org | Lower productivity |
| Safety | Enhanced due to higher temps and less hazardous reagents acs.org | Increased risks with pyrophoric reagents |
Carbometalation of Cyclopropene Derivatives
A highly effective strategy for constructing polysubstituted bicyclo[1.1.0]butane systems involves the diastereoselective carbometalation of cyclopropene derivatives. nih.govacs.org This method provides access to BCBs with multiple, stereodefined quaternary centers and a variety of substituents, notably without requiring the presence of electron-withdrawing groups that are often necessary in other synthetic routes. nih.govacs.orgresearchgate.net
The process begins with a diastereoselective carbocupration or a copper-catalyzed carbomagnesiation reaction of cyclopropenyl carbinols or esters. nih.govacs.org This initial step generates a cyclopropylmetal species with high stereocontrol. nih.gov A subsequent intramolecular nucleophilic substitution, often following a metal-halogen exchange, leads to the formation of the bicyclo[1.1.0]butane ring. nih.gov For instance, cyclopropenyl carbinols can be converted to key intermediate bromides, which then undergo a lithium-iodine exchange followed by the desired cyclization to yield the polysubstituted BCBs. nih.gov This approach is versatile, allowing for a wide range of substituents to be incorporated into the final product. acs.org
Photo-Hunsdiecker Reactions for Halogenated Bicyclo[1.1.0]butanes
A notable two-step process for synthesizing substituted bicyclo[1.1.0]butanes, including halogenated variants, utilizes a photo-Hunsdiecker reaction. chemrxiv.orgchemrxiv.orgchemrxiv.org This metal-free approach begins with the decarboxylative iodination of bicyclo[1.1.1]pentane (BCP) carboxylic acids under photochemical conditions at room temperature. chemrxiv.orgacs.org This reaction effectively generates iodo-bicyclo[1.1.1]pentane intermediates. chemrxiv.org
In the second step, these iodo-BCP intermediates are reacted with various nucleophiles, such as amines and thiols. chemrxiv.orgchemrxiv.org This reaction proceeds via a contractive substitution, transforming the bicyclo[1.1.1]pentane skeleton into the more strained bicyclo[1.1.0]butane framework. acs.org While yields can be moderate due to the inherent instability of the BCB product, this method provides a valuable route to functionalized BCBs, including those with nitrogen and sulfur substituents, from readily accessible BCP precursors. chemrxiv.orgacs.org
Diastereoselective and Enantioselective Approaches to Polysubstituted Systems
Achieving precise stereochemical control is a significant challenge in the synthesis of complex, polysubstituted bicyclo[1.1.0]butanes. Advanced methodologies have been developed to address this, enabling both diastereoselective and enantioselective access to these strained systems.
A powerful diastereoselective approach leverages the carbometalation of cyclopropenes, which can produce BCBs with up to three stereodefined quaternary centers and five different substituents. nih.govacs.orgbohrium.com The key to this strategy is a highly diastereoselective carbocupration reaction of a cyclopropene, which sets the stereochemistry of the resulting cyclopropyl (B3062369) copper species. nih.gov This intermediate then cyclizes to form the BCB scaffold with excellent diastereoselectivity. nih.gov
This methodology has also been successfully extended to the synthesis of enantioenriched bicyclo[1.1.0]butanes. nih.gov By starting with an enantioenriched cyclopropene, prepared using a chiral rhodium catalyst, an enantioenriched bromomethyl iodocyclopropane (B100568) intermediate can be obtained. nih.gov Subsequent lithium-iodine exchange and cyclization proceed with high enantiospecificity, yielding the corresponding enantioenriched BCB. This represents a significant breakthrough, providing the first examples of enantioenriched BCBs that contain a quaternary carbon center on the bridge. nih.gov
| Precursor | Reaction Sequence | Product | Stereochemical Outcome |
| Cyclopropenyl carbinols | 1. Cu-catalyzed carbomagnesiation2. Iodination3. Appel reaction (bromination)4. Li-I exchange & cyclization | Polysubstituted BCBs | High diastereoselectivity nih.gov |
| Enantioenriched cyclopropene | 1. Chiral Rh-catalyzed reaction2. Conversion to bromomethyl iodocyclopropane3. Li-I exchange & cyclization | Enantioenriched BCB with quaternary center | High enantiospecificity (e.g., 90:10 er) nih.gov |
Synthesis of Specifically Substituted Bicyclo[1.1.0]butane, 1-bromo- Analogs
Beyond the core structure, the synthesis of specifically substituted analogs of 1-bromo-bicyclo[1.1.0]butane, such as those bearing sulfone or nitrogen-containing groups, opens avenues for new chemical applications.
Sulfone-Substituted Bicyclo[1.1.0]butane Synthesis
Sulfone-substituted bicyclo[1.1.0]butanes are valuable as bench-stable yet highly reactive reagents for strain-release reactions. nih.govnih.gov An expedient and general one-pot procedure has been developed for their synthesis from readily available starting materials. nih.govacs.org This method avoids the multi-step, low-yield syntheses that were previously common. nih.gov
The synthesis involves reacting readily available methyl sulfones with the inexpensive electrophile epichlorohydrin. nih.govnih.gov The key to this transformation is the use of a dialkylmagnesium solution, which acts as a "double base" to mediate the formation of a 3-sulfonylcyclobutanol intermediate. nih.gov This intermediate undergoes a transannular nucleophilic substitution upon activation with an agent like methanesulfonyl chloride (MsCl), leading directly to the 1-sulfonylbicyclo[1.1.0]butane product. nih.gov The procedure is efficient, scalable to the gram level, and has been shown to be general for various methyl sulfones. nih.govnih.gov
| Methyl Sulfone | Electrophile | Key Reagent | Product |
| Phenyl methyl sulfone nih.gov | Epichlorohydrin nih.gov | Dialkylmagnesium nih.gov | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane nih.gov |
| Various substituted methyl sulfones nih.gov | Epichlorohydrin nih.gov | Dialkylmagnesium nih.gov | Corresponding 1-sulfonylbicyclo[1.1.0]butanes nih.gov |
Routes to Nitrogen-Containing Bicyclo[1.1.0]butane Systems
The incorporation of nitrogen into the bicyclo[1.1.0]butane framework is of significant interest for developing novel chemical entities, including building blocks for complex alkaloids. nih.gov One successful strategy involves the synthesis of bicyclobutylmethylamines, which serve as versatile precursors. nih.gov For example, bicyclo[1.1.0]butan-1-yllithium, generated in situ, can be added to an imine to create a labile 1,2-adduct. This adduct can then be N-alkylated to introduce further functionality, yielding a nitrogen-containing bicyclo[1.1.0]butane derivative. nih.gov These compounds can undergo subsequent intramolecular reactions, such as a formal Alder-ene reaction, to construct complex polycyclic nitrogen scaffolds. nih.gov
Another important route involves the reaction of halogenated bicyclo[1.1.0]butane precursors or their bicyclo[1.1.1]pentane counterparts with nitrogen nucleophiles. As described previously (Section 2.2.3), iodo-bicyclo[1.1.1]pentanes react with amine nucleophiles to produce substituted bicyclo[1.1.0]butanes containing a nitrogen atom. chemrxiv.orgchemrxiv.org Additionally, the direct functionalization of (aza)bicyclo[1.1.0]butyl lithium intermediates with electrophiles provides a powerful method for creating a diverse range of nitrogen-containing BCB compounds. researchgate.net
Strain-Release Reactivity and Ring-Opening Pathways
The defining characteristic of bicyclo[1.1.0]butanes is their high strain energy, which drives their participation in a wide array of reactions that lead to the formation of less strained cyclobutane and cyclobutene (B1205218) derivatives. researchgate.netrsc.org The central carbon-carbon bond in the bicyclobutane core is particularly susceptible to cleavage, facilitating these transformations.
Thermal Rearrangements and Decomposition Mechanisms
Thermal activation of bicyclo[1.1.0]butanes can induce rearrangements and decomposition. For instance, the parent bicyclo[1.1.0]butane thermally decomposes to 1,3-butadiene (B125203). smolecule.com In the case of substituted derivatives like 1-bromobicyclo[1.1.0]butane, thermal conditions can lead to complex reaction cascades. While unactivated allylic and propargylic bicyclobutylmethylamines are stable up to 150°C, more forceful conditions result in decomposition. nih.gov The presence of an electron-withdrawing group, however, can facilitate thermal cycloaddition reactions at lower temperatures. nih.gov
Nucleophilic Ring-Opening Reactions
Bicyclo[1.1.0]butanes are susceptible to nucleophilic attack, which initiates ring-opening to form cyclobutane derivatives. researchgate.net The high degree of p-character in the central C1-C3 bond allows it to react with a variety of nucleophiles. researchgate.net For example, 1-bromobicyclo[1.1.0]butane can serve as a precursor to cyclobutanone (B123998) through a novel route involving nucleophilic addition. acs.orgacs.orgresearchgate.netdntb.gov.ua
Recent studies have demonstrated the utility of sulfone-substituted bicyclo[1.1.0]butanes in strain-releasing processes initiated by nucleophiles. nih.gov These reactions provide access to functionalized cyclobutanes, which are valuable motifs in medicinal chemistry. nih.gov Furthermore, the reaction of iodo-bicyclo[1.1.1]pentanes with amine and thiol nucleophiles can afford substituted bicyclo[1.1.0]butane products. chemrxiv.org
| Reactant | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 1-Bromobicyclo[1.1.0]butane | - | Cyclobutanone | acs.orgacs.orgresearchgate.netdntb.gov.ua |
| Sulfone-substituted Bicyclo[1.1.0]butane | Various Nucleophiles | Functionalized Cyclobutanes | nih.gov |
| Iodo-bicyclo[1.1.1]pentane | Amines, Thiols | Substituted Bicyclo[1.1.0]butanes | chemrxiv.org |
Electrophilic Activation and Transformations
The strained central bond of bicyclo[1.1.0]butanes also allows for reactions with electrophiles. researchgate.netresearchgate.net Electrophilic activation, often facilitated by adjacent functional groups, can trigger ring-opening to generate sp³-rich carbocycles. For instance, the reaction of lithiated 1-bromobicyclo[1.1.0]butane has been studied, highlighting the role of electrophilic species in its transformations. researchgate.net
The generation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes and its subsequent reaction with electrophiles provides a general method for the synthesis of various functionalized bicyclo[1.1.0]butanes, including amines, alcohols, and esters. pitt.educore.ac.uk
Radical-Mediated Ring-Opening Processes
Radical reactions offer another effective pathway for the functionalization of bicyclo[1.1.0]butanes. researchgate.net These processes often involve the formation of a radical intermediate, which then undergoes ring-opening. The presence of a radical mechanism in certain reactions of bicyclo[1.1.0]butanes has been supported by spectroscopic studies. pitt.educore.ac.uk
Visible light photocatalysis has emerged as a powerful tool for initiating strain-release transformations of bicyclo[1.1.0]butanes under mild conditions. rsc.orgrsc.org Photoredox catalysis can generate radical cations from BCBs, which then undergo various cycloaddition and ring-opening reactions. rsc.org For example, photochemical radical ring-opening of 1,3-disubstituted acyl bicyclo[1.1.0]butanes with alkyl halides provides access to functionalized cyclobutenes. acs.orgrsc.org
Carbene-Induced Rearrangements and Bond Cleavage
The high strain energy inherent in the bicyclo[1.1.0]butane (BCB) framework makes it susceptible to reactions with carbenes, leading to rearrangements and bond cleavage. acs.org These reactions often proceed through complex mechanistic pathways, and controlling the reaction conditions, such as temperature, is critical to prevent undesired carbene-initiated rearrangements.
The interaction of BCBs with carbenes can result in the formation of larger, less-strained ring systems. For instance, a one-pot process has been developed for the synthesis of 2,2-difluorobicyclo[1.1.1]pentanes. researchgate.net This method involves the cyclopropanation of an α-allyldiazoacetate to form a 3-arylbicyclo[1.1.0]butane intermediate, which then reacts in the same flask with difluorocarbene. researchgate.net
Interestingly, the substitution pattern on the bicyclobutane can dramatically influence the reaction outcome. Chiral 2-arylbicyclo[1.1.0]butanes, when subjected to similar conditions, yield methylene-difluorocyclobutanes with high asymmetric induction, demonstrating a divergent reaction pathway. researchgate.net Mechanistic studies, particularly with transition metal-catalyzed isomerizations, suggest that the cleavage of the bicyclo[1.1.0]butane core can be a stepwise process. rsc.org Evidence points to the sequential cleavage of the side and central C-C bonds, often involving intermediates with significant carbocationic character that can be trapped by nucleophilic solvents. rsc.org
Cycloaddition and Pericyclic Reactions
The unique electronic structure of bicyclo[1.1.0]butanes, where the central bond exhibits significant p-character, allows them to participate in various cycloaddition and pericyclic reactions, a reactivity profile that has been historically under-explored compared to stepwise additions. chemrxiv.org
Bicyclo[1.1.0]butanes (BCBs) have been shown to participate as the "ene" component in stereoselective Alder-Ene type reactions. smolecule.comchemrxiv.org These reactions provide facile access to highly substituted cyclobutene derivatives. When reacted with strained "enophiles" like cyclopropenes (generated in situ), BCBs yield cyclobutenes functionalized with a cyclopropane (B1198618) ring. chemrxiv.org Similarly, reactions with arynes produce cyclobutenes bearing a quaternary aryl-substituted carbon center under mild conditions. chemrxiv.org
A formal Alder-Ene reaction of a bicyclo[1.1.0]butane has been utilized in the synthesis of the tricyclic core of daphniglaucins. acs.org The outcome of these processes can be influenced by activating groups and the choice of reactants. For example, in intramolecular systems, N-allyl amides derived from bicyclo[1.1.0]butane precursors exclusively yield formal ene products. core.ac.uk
Table 1: Examples of Alder-Ene Reactions with Bicyclo[1.1.0]butanes
| Bicyclo[1.1.0]butane Substrate | Eneophile | Product Type | Reference |
|---|---|---|---|
| General BCB | Cyclopropene | Cyclopropyl-substituted cyclobutene | chemrxiv.org |
| General BCB | Aryne | Aryl-substituted cyclobutene | chemrxiv.org |
The central, highly strained sigma (σ) bond of bicyclo[1.1.0]butanes can react in concert with a π-system in what is formally described as a [2π+2σ]-cycloaddition. This reaction provides a powerful method for constructing new bicyclic systems, most notably bicyclo[2.1.1]hexanes. nih.gov These transformations can be initiated thermally or photochemically. nih.gov
A modern approach involves the sensitization of the bicyclo[1.1.0]butane via energy transfer, which generates a diradical intermediate that is subsequently trapped by an alkene to form the bicyclo[2.1.1]hexane product. nih.gov This intermolecular strategy allows for a diverse range of substitution patterns on the resulting scaffold. nih.gov Additionally, photocatalytic oxidative activation of BCBs has been shown to facilitate formal [2σ+2π] cycloadditions. acs.org Samarium(II) iodide has also been employed as a catalyst for formal [2π+2σ]-cycloaddition reactions between bicyclo[1.1.0]butyl ketones and alkenes. nih.gov
When appropriate unsaturation is present within the molecule, bicyclo[1.1.0]butanes can undergo elegant intramolecular pericyclic cascade reactions. core.ac.ukpitt.edu These reactions are often triggered by the strain release of the bicyclobutane core and can lead to the rapid assembly of complex polycyclic architectures. core.ac.ukacs.orgdntb.gov.ua
Bicyclo[1.1.0]butanes activated by an adjacent aromatic group are particularly prone to undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. core.ac.ukpitt.edu The specific pathway of the cascade can be controlled by the nature of the tethered reactant. For instance, while N-allyl amides give ene products, corresponding cinnamyl amides participate in an intramolecular cycloaddition. core.ac.uk Mechanistic studies, including ESR spectroscopy, have suggested the involvement of radical intermediates in these transformations. core.ac.uk
Organometallic and Transition Metal-Catalyzed Transformations
The reactivity of 1-bromobicyclo[1.1.0]butane is significantly expanded through its conversion to organometallic intermediates, which then engage in a wide array of transformations.
One of the most common and versatile methods for the functionalization of the bicyclo[1.1.0]butane scaffold involves the generation of 1-bicyclo[1.1.0]butyllithium. smolecule.com This intermediate is readily prepared from 1-bromobicyclo[1.1.0]butane via lithium-halogen exchange, typically using an alkyllithium reagent like tert-butyllithium at low temperatures. nih.govpitt.edu An alternative route involves the treatment of gem-dibromocyclopropanes with methyllithium, which generates the lithiated species via an in-situ formed 1-bromobicyclo[1.1.0]butane. core.ac.ukpitt.edu
The resulting bicyclo[1.1.0]butyllithium is a potent nucleophile and reacts with a wide range of electrophiles, enabling the synthesis of diverse derivatives such as alcohols, amines, esters, amides, and ketones. core.ac.ukpitt.edunih.gov The development of continuous flow methods for the generation and subsequent reaction of bicyclo[1.1.0]butyllithium has improved the practicality and scalability of these transformations, allowing them to be conducted at higher temperatures (0 °C vs. -78 °C) compared to traditional batch processes. nih.gov Isotopic labeling studies have been instrumental in elucidating the mechanistic details of rearrangements involving these lithiated intermediates. researchgate.netresearchgate.net
Table 2: Functionalization via Bicyclo[1.1.0]butyllithium Intermediates in a Flow Process
| Electrophile Class | Product Type | Yield Range | Reference |
|---|---|---|---|
| Aldehydes (aromatic, α,β-unsaturated) | Secondary Alcohols | >91% | nih.gov |
| Ketones (aromatic, heteroaromatic, aliphatic) | Tertiary Alcohols | Good to Excellent | nih.gov |
| Imines | Substituted Amines | 63% | nih.gov |
Palladium-Catalyzed Cycloisomerization
Palladium catalysis has been effectively utilized in the cycloisomerization of bicyclo[1.1.0]butane derivatives, leading to the formation of more complex cyclic systems. A notable example is the palladium-catalyzed [2π + 2σ] cycloaddition of vinyl bicyclo[1.1.0]butanes with methyleneindolinones. nih.gov This reaction constructs spirobicyclo[2.1.1]hexanes that contain an all-carbon quaternary center. nih.gov The process is characterized by its high diastereoselectivity and good functional group compatibility. nih.gov The practical utility of this protocol has been demonstrated through gram-scale synthesis and subsequent transformations of the product. nih.gov
In a related context, palladium catalysis has been employed in the cross-coupling of cyclopropenyl esters, which can proceed through a bicyclo[1.1.0]butane intermediate. For instance, an anisole (B1667542) derivative has been converted to a cyclobutane via the formation of a bicyclo[1.1.0]butane intermediate. rsc.org These reactions highlight the utility of palladium catalysts in activating the strained bonds of bicyclo[1.1.0]butane systems to facilitate the construction of diverse molecular architectures.
Rhodium-Catalyzed Activation and Functionalization
Rhodium catalysts have proven to be particularly effective in activating and functionalizing the highly strained bicyclo[1.1.0]butane core. One significant application is the rhodium(I)-catalyzed annulative rearrangement of bicyclo[1.1.0]butane-linked heterocycles. nih.gov This process transforms bicyclo[1.1.0]butanes into novel bridged heterocyclic scaffolds with high regioselectivity. nih.gov Mechanistic studies, supported by quantum mechanical DFT calculations, point to the involvement of rhodium carbenoid and metallocyclobutane intermediates in the reaction pathway. nih.gov
Density functional theory (DFT) calculations have been used to investigate the different modes of activation in rhodium-catalyzed transformations of bicyclo[1.1.0]butanes. researchgate.net These studies have shown that C2-C3 oxidative addition is more favorable than C1-C3 insertion or C-C3 oxidative addition. researchgate.net Furthermore, rhodium-catalyzed carbene additions to cyclopropenes represent a key method for synthesizing stereodefined bicyclo[1.1.0]butanes. For example, the use of donor-acceptor carbenes can lead to the formation of bridgehead-substituted esters with high diastereoselectivity.
A one-pot, two-reaction sequence has been developed for the direct synthesis of 2-substituted bicyclo[1.1.1]pentanes from diazo compounds. chemrxiv.org This process involves an initial rhodium-catalyzed intramolecular cyclopropanation to generate a bicyclo[1.1.0]butane intermediate, which is then functionalized in the same pot. chemrxiv.org
C-C σ-Bond Difunctionalization Strategies
The central C-C σ-bond of bicyclo[1.1.0]butanes is a key target for difunctionalization strategies, which exploit the high ring-strain energy to drive the reaction. bris.ac.uknih.gov One innovative approach merges C-C bond scission in bicyclo[1.1.0]butanes with a ruthenium-catalyzed remote C-H functionalization of heteroarenes. d-nb.infonih.gov This method allows for the synthesis of densely substituted cyclobutanes under mild conditions with a broad substrate scope. d-nb.infonih.gov The multifunctional ruthenium(II) catalyst facilitates both the C-C bond cleavage and the remote C-H activation. d-nb.infonih.gov
Another powerful strategy involves the reaction of highly strained bicyclo[1.1.0]butyl boronate complexes with electrophiles. bris.ac.uknih.govresearchgate.net These boronate complexes, prepared from bicyclo[1.1.0]butyl lithium and boronic esters, undergo diastereoselective difunctionalization of the central C-C σ-bond to form a variety of 1,1,3-trisubstituted cyclobutanes. bris.ac.uknih.govresearchgate.net The high diastereoselectivity is rationalized by either concerted or stepwise reaction mechanisms, depending on the specific reactants. bris.ac.uknih.gov
| Catalyst System | Reactants | Product | Key Features |
| Ruthenium(II) catalyst | Bicyclo[1.1.0]butanes, Heteroarenes, Alkyl halides | Tri- and tetrasubstituted cyclobutanes | Merges C-C scission with remote C-H functionalization. d-nb.infonih.gov |
| N/A | Bicyclo[1.1.0]butyl boronate complexes, Electrophiles | 1,1,3-trisubstituted cyclobutanes | Diastereoselective difunctionalization of the central C-C σ-bond. bris.ac.uknih.govresearchgate.net |
Mechanistic Elucidation Studies
Investigation of SN1/E1-Type Pathways
The formation of bicyclo[1.1.0]butane derivatives can proceed through mechanisms involving carbocationic intermediates, akin to SN1/E1-type pathways. For instance, the substitution reaction of iodo-bicyclo[1.1.1]pentanes with various nucleophiles to yield substituted bicyclo[1.1.0]butanes is hypothesized to occur via an SN1/E1-type mechanism. chemrxiv.org This proposed pathway involves the formation of a bicyclo[1.1.0]butyl-1-carbinyl carbocation intermediate. chemrxiv.org While aprotic solvents are not typically associated with promoting SN1/E1 reactions, sulfolane (B150427) was found to be the optimal solvent for this transformation. chemrxiv.org The SN1 reaction mechanism is characterized as a stepwise process where the leaving group departs in the rate-determining step to form a carbocation, which is then attacked by a nucleophile. masterorganicchemistry.com
Isotopic Labeling Studies in Rearrangements
Isotopic labeling is a powerful tool for elucidating the mechanisms of complex rearrangements involving bicyclo[1.1.0]butanes. For example, the photolysis of bicyclo[1.1.0]butane, which leads to butadiene and cyclobutene, has been investigated using both deuterium (B1214612) and ¹³C labeled substrates. rsc.org These studies suggest that two different mechanistic pathways may be in operation. rsc.org
Furthermore, an isotopic labeling study was conducted on the rearrangement of lithiated 1-bromobicyclo[1.1.0]butane, providing insights into the reaction mechanism. researchgate.netresearchgate.net Such studies are crucial for understanding the intricate bond reorganizations that occur in these highly strained systems.
Analysis of Reaction Intermediates
The high reactivity of bicyclo[1.1.0]butanes is intrinsically linked to the nature of the intermediates formed during their transformations. In rhodium-catalyzed reactions, the involvement of rhodium carbenoid and metallocyclobutane species has been indicated by X-ray structure-validated quantum mechanical DFT calculations. nih.gov
In photochemical reactions, such as the photolysis of bicyclo[1.1.0]butane, the cleavage of the central bond is proposed to lead to a diradical intermediate. rsc.org The generation of radical cation intermediates has also been observed in photocatalytic [2π + 2σ] cycloaddition reactions. researchgate.netdiva-portal.org
The generation of bicyclo[1.1.0]butyllithium from 1-bromobicyclo[1.1.0]butane is a key step in many functionalization reactions. rsc.org This organolithium species can then be trapped with a variety of electrophiles to create a diverse range of substituted bicyclo[1.1.0]butanes. rsc.orgacs.org The SN1/E1-type pathways, as mentioned earlier, proceed through carbocationic intermediates. chemrxiv.org
| Reaction Type | Proposed Intermediate(s) |
| Rhodium-Catalyzed Annulation | Rhodium carbenoid, Metallocyclobutane nih.gov |
| Photolysis of Bicyclo[1.1.0]butane | Diradical rsc.org |
| Photocatalytic Cycloaddition | Radical cation researchgate.netdiva-portal.org |
| Functionalization via Lithiation | Bicyclo[1.1.0]butyllithium rsc.orgacs.org |
| Substitution of Iodo-bicyclo[1.1.1]pentanes | Bicyclo[1.1.0]butyl-1-carbinyl carbocation chemrxiv.org |
Theoretical and Computational Chemistry Studies of Bicyclo 1.1.0 Butane Systems
Quantum Chemical Analysis of Bonding and Electronic Structure
Quantum chemical calculations are essential for elucidating the intricate bonding and electronic nature of bicyclo[1.1.0]butane systems. The severe geometric constraints of the fused three-membered rings lead to unconventional bonding arrangements that dictate the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For bicyclo[1.1.0]butane systems, the most significant feature is the nature of the HOMO, which is associated with the strained central carbon-carbon (bridgehead) bond.
Due to significant angle strain, the central C1-C3 σ-bond has a high degree of p-character, making it considerably weaker and higher in energy than a typical C-C σ-bond. rsc.org This high-energy, orbital-rich bond functions as the HOMO of the molecule. Consequently, bicyclo[1.1.0]butanes exhibit reactivity akin to π-systems, readily engaging with electrophiles and participating in cycloaddition reactions. rsc.orgresearchgate.net The central bond's π-like character allows it to undergo reactions typical of double bonds, a testament to its high reactivity driven by the release of ring strain. rsc.org
Computational studies on related systems, such as silicon analogues of bicyclo[1.1.0]butane radical anions, show that the HOMO and the singly occupied molecular orbital (SOMO) are associated with the π and π* orbitals of the bridgehead bond, respectively. researchgate.net This confirms the central role of the bridgehead bond's electronic structure in the molecule's frontier orbitals. The interaction of this high-lying HOMO with the LUMO of an electrophile initiates reactions, often leading to the cleavage of this central bond. researchgate.net Similarly, in photoredox catalysis, single-electron transfer from the bicyclo[1.1.0]butane HOMO can generate a radical cation intermediate, initiating further transformations. rsc.orgdiva-portal.org
The geometry of bicyclo[1.1.0]butane is highly distorted from that of typical alkanes. The molecule adopts a "butterfly" conformation with a dihedral angle of approximately 123° between the two cyclopropane (B1198618) rings. wikipedia.org This strained framework results in unusual bonding characteristics for both the central (bridgehead) and peripheral (lateral) C-C bonds.
Bridgehead Bond (C1-C3): This central bond is exceptionally weak and possesses significant p-orbital character. rsc.orgnih.gov This is a direct consequence of the geometric constraints which force the orbitals forming this bond to have poor overlap. The hybridization of the bridgehead carbons gives the central bond properties that are more π-like than σ-like, explaining its susceptibility to electrophilic attack and its participation in pericyclic reactions. rsc.orgnih.gov The bond is described as highly "bent," reflecting the severe deviation from ideal orbital alignment. researchgate.net
Lateral Bonds: The peripheral C-C bonds of the fused cyclopropane rings also exhibit strain, though to a lesser extent than the central bond.
Bridgehead Atoms: The hybridization at the bridgehead carbon atoms is also unusual. The orbitals contributing to the exocyclic C-H bonds have increased s-character. nih.gov This increased s-character is predicted to enhance the stabilization of negative charge at the bridgehead position, facilitating reactions such as metalation. nih.gov
Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the concerted activation of both central and lateral C-C bonds in reactions catalyzed by transition metals like Rhodium(III). acs.org
Energetic Considerations and Strain Analysis
The chemistry of bicyclo[1.1.0]butane is dominated by its exceptionally high ring strain. The release of this strain provides a powerful thermodynamic driving force for its reactions.
Bicyclo[1.1.0]butane is one of the most strained carbocyclic compounds that can be isolated on a large scale. wikipedia.org Its strain energy is estimated to be between 64 and 66 kcal/mol. rsc.orgdiva-portal.orgnih.gov This value is significantly greater than twice the strain energy of a single cyclopropane ring. The additional strain is attributed to factors such as 1,3-carbon-carbon non-bonded repulsion across the rings and the severe angle deformation at the bridgehead atoms. rsc.org
This immense stored energy is the primary driving force for the diverse reactivity of bicyclo[1.1.0]butanes. diva-portal.orgnih.gov Reactions that lead to the cleavage of the central C-C bond are energetically favorable due to the substantial release of this strain. nih.gov For example, DFT calculations on monosubstituted bicyclo[1.1.0]butanes show that radical addition occurs preferentially at the unsubstituted carbon to form a more thermodynamically stable tertiary radical, a process driven by strain release. nih.gov However, it has been noted that strain release alone does not always account for observed reactivity trends. Delocalization effects in the transition state can also play a crucial role, with calculations suggesting that activation barriers for some reactions would be approximately 20 kcal/mol higher in the absence of such delocalization. nih.gov
| Compound | Estimated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[1.1.0]butane | 64–66 | rsc.orgnih.gov |
| Spiro[2.3]hexane | ~56 | nih.gov |
| Cyclobutane (B1203170) | 26 | rsc.org |
| Cyclopropane | 27.5 | rsc.org |
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational tool used to analyze chemical reactivity. It partitions the potential energy of a reaction into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy represents the actual chemical interaction between the distorted reactants.
This model has been applied to understand the reactivity of bicyclo[1.1.0]butane systems. For instance, in a DFT study of the rhodium-catalyzed activation of a bicyclo[1.1.0]butane ester, distortion-interaction energy analysis was used to investigate the different possible modes of C-C bond activation. acs.org The calculations showed that oxidative addition across a lateral C2-C3 bond was more favorable than insertion into the central C1-C3 bond. acs.org The ASM helps to rationalize why certain reaction pathways are preferred by quantifying the energetic cost of deforming the highly rigid bicyclo[1.1.0]butane skeleton to achieve the transition state geometry for a specific mechanism. The high inherent strain of the molecule means that even small distortions can have significant energetic consequences, which in turn influences reactivity trends and selectivity. researchgate.net
Reaction Mechanism Calculations and Potential Energy Surfaces
Computational chemistry is indispensable for mapping the complex reaction pathways of bicyclo[1.1.0]butane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed potential energy surfaces (PES) that elucidate reaction mechanisms and predict outcomes.
Potential energy surfaces have also been calculated for fundamental reactions of the parent bicyclo[1.1.0]butane. The thermal isomerization of bicyclo[1.1.0]butane to 1,3-butadiene (B125203) is a classic example. Stereochemical evidence suggests this occurs via a concerted [σ2s+σ2a] cycloelimination mechanism with an activation energy of 41 kcal/mol. wikipedia.org Advanced computational methods have been used to accurately model the PES for both the conrotatory and disrotatory isomerization pathways, confirming the high-level accuracy of theoretical predictions for such reactions. scispace.com These computational studies provide a microscopic view of the reaction, revealing the intricate electronic and geometric changes that occur as the highly strained bicyclic system transforms into a more stable, acyclic diene. researchgate.net
Conformational Analysis and Dynamics
Computational studies on bicyclo[1.1.0]butane derivatives have shown that the substitution at the bridgehead can lead to distinct conformational isomers. For instance, in bicyclo[1.1.0]butyl boronate complexes, theoretical calculations have identified two primary conformers. The relative energies of these conformers dictate their population at a given temperature. While specific experimental or detailed computational studies on the conformational landscape of 1-bromobicyclo[1.1.0]butane are not extensively documented in readily available literature, general principles of conformational analysis and findings from related systems can provide valuable insights.
The primary conformational flexibility in 1-bromobicyclo[1.1.0]butane would arise from the rotation around the C1-Br bond. However, due to the rigid bicyclic framework, the conformational possibilities are significantly more constrained compared to acyclic systems. The interaction of the bromine atom with the strained bicyclic core would be a critical factor in determining the preferred conformation.
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of such molecules. While specific MD studies on 1-bromobicyclo[1.1.0]butane are not prevalent, non-adiabatic molecular dynamics (NAMD) simulations have been employed to study the photochemical reactions of related bicyclic azoalkanes that lead to the formation of bicyclo[1.1.0]butane derivatives. These studies provide a glimpse into the complex dynamics involved in the formation and rearrangement of these strained systems.
To provide a more quantitative understanding, theoretical calculations such as Density Functional Theory (DFT) are essential. Such calculations can predict the optimized geometries, relative energies of different conformers, and the energy barriers for their interconversion. The following table presents hypothetical data based on typical computational results for substituted small ring systems to illustrate the kind of information that can be obtained from such studies.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (C2-C1-C3-C4) | C1-Br Bond Length (Å) |
|---|---|---|---|
| Staggered | 0.00 | 122.5 | 1.94 |
| Eclipsed | 3.5 | 121.8 | 1.95 |
Note: The data in the table is illustrative and based on general knowledge of conformational analysis of similar molecules. Specific computational studies on 1-bromobicyclo[1.1.0]butane would be required for experimentally validated data.
The dynamics of the bicyclo[1.1.0]butane system are intrinsically linked to its high strain energy, which is estimated to be around 64-66 kcal/mol for the parent compound. This strain is a driving force for various chemical reactions and can also influence the vibrational modes and dynamic behavior of the molecule. The bromine substituent in 1-bromobicyclo[1.1.0]butane would further modulate these dynamics by altering the electronic distribution and vibrational frequencies of the bicyclic core.
Detailed research findings from computational studies, including data on rotational barriers and potential energy surfaces, would be invaluable for a comprehensive understanding of the conformational preferences and dynamic behavior of 1-bromobicyclo[1.1.0]butane.
Applications in Advanced Organic Synthesis and Chemical Biology
Bicyclo[1.1.0]butane, 1-bromo- as a Versatile C4-Building Block
The unique reactivity of 1-bromobicyclo[1.1.0]butane, stemming from its strained C1-C3 bond, allows it to serve as a compact four-carbon unit in a variety of chemical transformations. This reactivity has been harnessed for the efficient synthesis of several important classes of organic molecules.
A significant application of 1-bromobicyclo[1.1.0]butane is in the synthesis of cyclobutanone (B123998). A novel and efficient route involves the reaction of 1-bromobicyclo[1.1.0]butane with molecular oxygen in the presence of a catalytic amount of a copper(I) salt. This process is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of the C1-Br bond, followed by the addition of oxygen and subsequent rearrangement to yield the cyclobutanone product. This method provides a straightforward and high-yielding pathway to cyclobutanone, a key intermediate in the synthesis of various natural products and pharmaceuticals.
The strain-release-driven reactions of bicyclo[1.1.0]butanes provide a powerful tool for the synthesis of polysubstituted cyclobutanes and cyclobutenes. researchgate.net While many examples in the literature start with other substituted bicyclobutanes, the principles are applicable to derivatives of 1-bromobicyclo[1.1.0]butane. For instance, the reaction of bicyclo[1.1.0]butanes with nucleophiles, electrophiles, and radical species can lead to the stereocontrolled formation of highly functionalized four-membered rings. nih.gov
Ruthenium-catalyzed remote C-H functionalization of heteroarenes coupled with C-C bond scission in bicyclo[1.1.0]butanes allows for the synthesis of densely substituted cyclobutanes. d-nb.info This strategy offers a modular approach to tri- and tetrasubstituted cyclobutanes. d-nb.info Furthermore, visible light-induced radical ring-opening reactions of acyl-substituted bicyclo[1.1.0]butanes with alkyl halides provide access to functionalized cyclobutenes with all-carbon quaternary centers. researchgate.net The Alder-ene reaction of bicyclo[1.1.0]butanes has also been developed for the synthesis of cyclopropyl- and aryl-substituted cyclobutenes. researchgate.netrsc.org
Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for arene rings in drug discovery. acs.org A key synthetic route to BCPs involves the insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane. researchgate.net This reaction provides a direct method for constructing the bicyclo[1.1.1]pentane core. While the parent bicyclo[1.1.0]butane is often used, this methodology can be extended to substituted derivatives. For instance, a photosensitized carbene addition into a bicyclo[1.1.0]butane has been shown to be a facile method for the synthesis of 2-substituted bicyclo[1.1.1]pentanes. acs.org Computational studies support a triplet carbene intermediate adding to the central C-C bond. acs.orgnih.gov This approach circumvents the need for the often challenging synthesis of [1.1.1]propellane, a common precursor to BCPs. chemrxiv.org
Role in the Synthesis of Spirocyclic and Polycyclic Architectures
The inherent reactivity of the bicyclo[1.1.0]butane core can be exploited to construct more complex spirocyclic and polycyclic frameworks. The strain-release-driven spirocyclization of bicyclo[1.1.0]butanes with azomethine imines, catalyzed by scandium, offers a novel platform for synthesizing 6,7-diazaspiro[3.4]octanes. researchgate.net Additionally, a photochemical approach involving the cyclization and alkylation of bicyclo[1.1.0]butane-containing anilides with alkenes leads to the formation of spirocyclobutyl oxindoles. acs.org These reactions highlight the potential of bicyclo[1.1.0]butane derivatives to serve as linchpins in the rapid assembly of intricate three-dimensional structures. Lewis acid catalysis can also be employed to switch the reactivity of bicyclo[1.1.0]butanes in cycloadditions, leading to the formation of spirocyclic bicyclo[2.1.1]hexanes. chemrxiv.org
Development of Bicyclo[1.1.0]butane-Containing Molecules in Medicinal Chemistry
The unique structural and electronic properties of the bicyclo[1.1.0]butane scaffold have garnered significant interest in the field of medicinal chemistry.
The concept of "escaping from flatland" in drug design emphasizes the importance of incorporating three-dimensional scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates. nih.gov Bicyclo[1.1.0]butanes and their derivatives, with their high fraction of sp3-hybridized carbon atoms, are considered promising bioisosteres for traditionally flat aromatic rings. d-nb.infonih.gov The rigid, puckered geometry of the bicyclo[1.1.0]butane core can project substituents into different vectors in space compared to a planar arene, potentially leading to enhanced binding affinity and selectivity for biological targets. d-nb.info The incorporation of the bicyclo[1.1.0]butyl scaffold has been shown to be a valuable strategy in drug discovery programs, with several bioactive molecules containing this motif having been identified. nih.gov
As Covalent Warheads for Bioconjugation
Bicyclo[1.1.0]butanes (BCBs), including 1-bromo-bicyclo[1.1.0]butane, have emerged as significant tools in chemical biology, particularly as "covalent warheads" for bioconjugation. rsc.orgresearchgate.netrsc.org The high ring strain of the BCB scaffold, estimated at 64–66 kcal/mol, makes it a "spring-loaded" entity, prone to selective reaction with biological nucleophiles. nih.govchemrxiv.org This reactivity is primarily governed by the weak central carbon-carbon bond, which exhibits notable π-character. rsc.orgresearchgate.net
The utility of BCBs as covalent modifiers stems from their ability to react with specific amino acid residues within proteins. rsc.orgacs.org This strain-release reaction allows for the formation of a stable covalent bond between the BCB-containing molecule and the target protein, a crucial mechanism for targeted covalent inhibitors in drug discovery. chemrxiv.org Research has demonstrated that the reactivity of the central bond in bridgehead-substituted BCBs can be fine-tuned by altering the substituents. For instance, electron-withdrawing groups can increase the rate of nucleophilic substitution, while electron-donating groups can attenuate it. researchgate.net This tunability allows for the design of BCB-based probes and therapeutics with controlled reactivity towards biological targets. researchgate.net
Recent studies have explored the application of BCB reagents in biologically relevant contexts, such as the covalent functionalization of peptides and proteins. rsc.orgresearchgate.net For example, acyl-substituted BCBs have been shown to undergo cycloaddition reactions with triazolinediones (TADs) conjugated to peptides. rsc.org This highlights the potential of BCBs in developing novel bioconjugation strategies. rsc.org The olefinic character of the bridgehead bond is key to these transformations, enabling BCBs to function as effective covalent warheads for modifying biological macromolecules. researchgate.netrsc.org While the field is still developing, the unique reactivity of the bicyclo[1.1.0]butane core presents a promising avenue for the design of sophisticated chemical probes and targeted therapeutics. rsc.orgacs.org
For the Elaboration of sp3-Rich Molecules
The synthesis of molecules with a high fraction of sp3-hybridized carbon atoms (Fsp3) is a central goal in modern medicinal chemistry to "escape from flatland" and improve the physicochemical and pharmacokinetic properties of drug candidates. d-nb.infonih.gov Bicyclo[1.1.0]butane derivatives, including 1-bromobicyclo[1.1.0]butane, serve as exceptional building blocks for the construction of these complex, three-dimensional sp3-rich molecules. rsc.orgchemrxiv.org The inherent strain of the BCB scaffold can be harnessed in strain-release reactions to rapidly generate diverse and densely substituted cyclobutane (B1203170) structures. nih.govd-nb.info
One powerful strategy involves the merger of C–C bond cleavage in BCBs with other chemical transformations. For instance, a ruthenium-catalyzed reaction has been developed that combines the C–C scission of BCBs with the remote C–H functionalization of heteroarenes. d-nb.infonih.gov This method allows for the efficient synthesis of versatile tri- and tetrasubstituted cyclobutanes by coupling various BCBs with heteroarenes and alkyl halides under mild conditions. d-nb.info This approach underscores the value of BCBs in creating structurally complex molecules from simpler precursors. d-nb.infonih.gov
The utility of 1-bromobicyclo[1.1.0]butane as a C4-building block has been demonstrated in the synthesis of other strained ring systems and functionalized cyclobutanes. acs.org Lithiation of the bromide can generate a bicyclo[1.1.0]butyllithium species, which can then react with a range of electrophiles to introduce diverse functional groups. nih.govnih.gov This "late-stage" functionalization approach provides access to a wide variety of bridge-substituted BCBs, which are themselves valuable intermediates for other small ring building blocks. nih.govrsc.org The ability to generate polysubstituted BCBs with stereodefined centers, including quaternary ones, further expands their utility in constructing complex sp3-rich architectures. nih.govacs.org
| Precursor | Reagents | Product Type | Reference |
| Bicyclo[1.1.0]butane-1-carboxylate | 2-phenylpyridine, ethyl-2-bromo-2,2-difluoroacetate, Ru(O2CMes)2(p-cymene) | 1,1,3-Trisubstituted cyclobutane | d-nb.infonih.gov |
| 1-Bromobicyclo[1.1.0]butane | MeLi, then Electrophile (e.g., RCHO, R2CO) | Bridgehead-functionalized BCB | nih.gov |
| BCB amides | Directed metalation, then Electrophile | Tri- and tetrasubstituted BCBs | nih.gov |
| Substituted Cyclopropenes | Diastereoselective carbometalation, then cyclization | Polysubstituted BCBs | nih.govacs.org |
Application in Materials Science and Polymer Chemistry
The significant strain energy of the bicyclo[1.1.0]butane ring system makes its derivatives, including 1-bromobicyclo[1.1.0]butane, intriguing monomers for polymer chemistry. rsc.org The reactivity of the central C-C bond can be leveraged for ring-opening polymerization, leading to the formation of polymers with cyclobutane units in the main chain. rsc.orgresearchgate.net The first synthesis of a BCB derivative, ethyl bicyclobutane-1-carboxylate, was noted to polymerize spontaneously at room temperature. rsc.org
Subsequent research has shown that BCBs with electron-withdrawing substituents, such as nitrile or ester groups, can undergo free-radical polymerization and co-polymerization with other vinyl monomers. rsc.org For example, poly(1-cyanobicyclobutane) was investigated as a potential replacement for polyacrylonitrile (B21495) and was found to have superior properties. rsc.org Anionic polymerization of methyl bicyclobutane-1-carboxylate has also been achieved, yielding polymers with high trans-stereochemistry. rsc.org However, cationic polymerization conditions have generally not been successful. rsc.orgresearchgate.net
The incorporation of the rigid cyclobutane rings into the polymer backbone can significantly impact the material's properties. dtic.mil These polymers often exhibit high thermal and chemical stability. dtic.milacs.org For instance, research into fluorinated bicyclobutanes was driven by the goal of creating chemically, thermally, and dimensionally stable polymers with reduced creep behavior, a common issue in fluoropolymers. dtic.mil The unique carbocyclic structure of BCB monomers offers a pathway to novel polymers with potentially enhanced thermal properties and dimensional stability, making them of interest for advanced materials applications. dtic.milresearchgate.net
| Monomer | Polymerization Method | Key Polymer Feature | Reference |
| Ethyl bicyclobutane-1-carboxylate | Spontaneous at room temp. | First observed BCB polymerization | rsc.org |
| BCBs with electron-withdrawing groups | Free-radical | Co-polymerizes with vinyl monomers | rsc.org |
| Methyl bicyclobutane-1-carboxylate | Anionic | High trans-stereochemistry (>90%) | rsc.org |
| 1-Fluorobicyclobutane | Preliminary work showed ready polymerization | Potential for stable fluoropolymers | dtic.mil |
Future Perspectives and Emerging Research Directions
Development of Novel Stereoselective Methodologies
A significant frontier in the chemistry of bicyclo[1.1.0]butane derivatives is the development of methods to control stereochemistry during their synthesis and subsequent transformations. Researchers have developed a highly diastereoselective synthesis of polysubstituted bicyclobutanes, which can possess up to three stereodefined quaternary centers. acs.org This strategy involves a diastereoselective carbometalation of cyclopropenes followed by a cyclization to form the bicyclobutane ring system. acs.orgnih.gov This approach is notable as it allows for the incorporation of a wide range of substituents without requiring electron-withdrawing groups. acs.orgnih.gov
Furthermore, enantioenriched BCBs have been synthesized and utilized in reactions with organocuprate nucleophiles. rsc.org This homoconjugative addition leads to the formation of enantioenriched, densely functionalized cyclobutanes, demonstrating a powerful method for transferring chirality from the strained ring to the final product. rsc.org The ongoing development of these stereoselective methods is critical for the synthesis of complex, biologically active molecules where specific stereoisomers are required.
Exploration of New Catalytic Transformations
The reactivity of the bicyclo[1.1.0]butane scaffold is being significantly expanded through the discovery of novel catalytic transformations. These methods leverage transition metals and photocatalysis to achieve previously inaccessible molecular complexity under mild conditions.
Visible light photocatalysis has emerged as a sustainable and powerful tool for inducing strain-release transformations in BCBs. rsc.org These reactions, proceeding through electron or energy transfer pathways, enable a variety of cycloadditions, cyclizations, and ring-opening reactions. rsc.org For instance, cobalt-catalyzed photocatalytic [2π + 2σ] cycloaddition reactions between BCBs and aldehydes have been developed to construct C(sp³)-rich arene bioisosteres. researchgate.netresearchgate.net
Transition metal catalysis has also unlocked diverse reactivity. Ruthenium(II) catalysts have been employed to merge the C-C bond cleavage of BCBs with remote C-H functionalization of heteroarenes, yielding densely substituted cyclobutanes. d-nb.infonih.gov This process involves a multifunctional catalyst that facilitates a ruthenacycle-mediated halogen-atom transfer (Ru-XAT) and C-C scission. d-nb.infonih.gov Similarly, rhodium catalysts have been used for annulative rearrangements of BCB-containing compounds to create novel fused heterocycles. chemrxiv.org Furthermore, catalyst-controlled chemodivergent strategies, using copper(I) or gold(I) catalysts, allow for the selective synthesis of either bicyclo[2.1.1]hexanes or cyclobutenes from the same BCB starting materials. researchgate.netresearchgate.net
| Catalyst System | Transformation Type | Product Class | Reference |
| Ruthenium(II) | C-C Scission / Remote C-H Activation | Substituted Cyclobutanes | d-nb.infonih.gov |
| Cobalt (Visible Light) | [2π + 2σ] Cycloaddition | Oxabicyclo[2.1.1]hexanes | researchgate.netresearchgate.net |
| Rhodium(I) | Annulative Rearrangement | Fused Heterocycles | chemrxiv.org |
| Copper(I) | Formal Cycloaddition | Bicyclo[2.1.1]hexanes | researchgate.netresearchgate.net |
| Gold(I) | Addition-Elimination | Cyclobutenes | researchgate.netresearchgate.net |
| Acridinium (Photocatalyst) | Oxidative [2σ+2π] Cycloaddition | Bicyclo[2.1.1]hexanes | diva-portal.org |
Integration with Flow Chemistry and Sustainable Synthesis
The integration of modern technologies like flow chemistry is addressing the need for more sustainable, safer, and scalable synthetic processes involving highly reactive intermediates derived from 1-bromo-bicyclo[1.1.0]butane. A key application is the generation of bicyclo[1.1.0]butyllithium, a versatile intermediate often prepared from 1-bromo-bicyclo[1.1.0]butane via lithium-halogen exchange. nih.govresearchgate.net
Researchers have developed a one-flow process for the generation of bicyclo[1.1.0]butyllithium and its subsequent functionalization with various electrophiles, which eliminates the need to isolate the reactive intermediate. acs.org Compared to traditional batch methods, this flow process offers significant advantages:
It operates at much higher temperatures (0 °C vs. -78 °C). acs.org
It requires only a single organolithium reagent instead of two. acs.org
It enhances practicality and scalability. acs.orgresearchgate.net
Furthermore, this approach aligns with green chemistry principles by enabling the use of more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290), as an alternative to traditionally used ethers. acs.org The use of visible-light photocatalysis also represents a move toward more sustainable synthesis due to its green properties and mild reaction conditions. rsc.org
Expansion of Synthetic Applications in Complex Molecule Assembly
Bicyclo[1.1.0]butanes are increasingly recognized as powerful building blocks for the rapid assembly of complex molecules rich in sp³-hybridized carbons, which are highly sought after in medicinal chemistry. d-nb.infonih.gov The strain-release-driven reactivity of the BCB core provides access to a diverse range of molecular frameworks. acs.org
A key application is the synthesis of densely substituted cyclobutanes. By merging C-C bond cleavage with other catalytic processes, versatile tri- and tetrasubstituted cyclobutanes can be synthesized efficiently. d-nb.infonih.gov The ability to construct quaternary carbon centers is another significant advantage, as these motifs are challenging to access by other methods. nih.govacs.orgnih.gov Methodologies have been developed to produce polysubstituted BCBs bearing up to three quaternary stereocenters. nih.gov
The BCB scaffold also serves as a precursor to other important bicyclic systems. For example, the insertion of carbenes across the central C-C bond of a BCB provides access to bicyclo[1.1.1]pentanes (BCPs), which are valued as bioisosteres for para-substituted benzene (B151609) rings in drug discovery. nih.govchemrxiv.orgacs.org This strain-release strategy is also employed to construct spirocyclic scaffolds, including spirocyclobutyl lactones and lactams, which are of great interest in medicinal chemistry. rsc.org
Advanced Theoretical Modeling for Predictive Reactivity
To better understand and predict the complex reactivity of bicyclo[1.1.0]butanes, advanced theoretical modeling has become an indispensable tool. Computational studies, particularly using Density Functional Theory (DFT), provide deep mechanistic insights that guide reaction development. acs.org
For example, DFT calculations were used to investigate the mechanism of a rhodium-catalyzed transformation of BCBs. acs.org These studies evaluated three different potential modes of BCB activation: C1–C3 insertion, C–C3 oxidative addition, and C2–C3 oxidative addition, concluding that the C2–C3 oxidative addition pathway was the most favorable. acs.org The modeling also identified the synergistic β-C elimination and reductive elimination step as being rate-determining and pinpointed the aldehyde-insertion step as the origin of diastereoselectivity, which was governed by steric effects. acs.org
Computational mechanistic studies have also been crucial in understanding ruthenium-catalyzed difunctionalization reactions, helping to unravel the multi-catalysis manifold involved. d-nb.infonih.gov Similarly, computational analysis has supported the proposed mechanisms for photocatalytic oxidative cycloadditions and the radical addition of triplet carbenes to the strained C-C bond of BCBs. diva-portal.orgchemrxiv.org These predictive models are essential for optimizing existing reactions and for the rational design of new transformations.
Q & A
Q. What are the key challenges in synthesizing 1-bromobicyclo[1.1.0]butane, and how can lithium-halogen exchange methods address them?
The synthesis of 1-bromobicyclo[1.1.0]butane is hindered by its high instability and sensitivity to acidic conditions. A one-pot lithium-halogen exchange protocol using 2,2-dibromo-1-(chloromethyl)cyclopropane as a substrate can mitigate these issues. Treatment with MeLi at -78°C generates 1-bromobicyclo[1.1.0]butane, which is subsequently trapped with t-BuLi and imines to yield functionalized products (57–61% yields). This method avoids isolation of the unstable intermediate .
Q. How does ring strain influence the reactivity and stability of bicyclo[1.1.0]butane derivatives?
Bicyclo[1.1.0]butane exhibits a strain energy of ~35.9 kcal/mol, exceeding the sum of two cyclopropane rings (27 kcal/mol each) due to non-bonded 1,3-carbon interactions. This strain drives unique reactivity, such as bond cleavage in pericyclic reactions. Structural parameters (e.g., central bond lengths) vary with substituents: phenyl groups increase bond length to 1.51 Å compared to 1.47 Å in unsubstituted analogs, altering frontier orbital energies and reaction pathways .
Q. What thermodynamic data are critical for predicting the behavior of 1-bromobicyclo[1.1.0]butane in gas-phase reactions?
Key thermodynamic parameters include:
- ΔfH°(gas): 217 ± 0.8 kJ/mol
- Ionization Energy (IE): 8.70 ± 0.01 eV
- Combustion Enthalpy (ΔcH°): -2648.7 ± 0.79 kJ/mol These values are essential for modeling reaction energetics, such as isomerization to 1,3-butadiene, which has a calculated conrotatory barrier of ~42 kcal/mol .
Advanced Research Questions
Q. What mechanistic pathways explain the regioselectivity of [2+2] cycloadditions involving 1-bromobicyclo[1.1.0]butane?
Regioselectivity in [2+2] cycloadditions is governed by diradical intermediates formed via homolytic cleavage of the central C1–C3 bond. ESR studies and theoretical calculations support a stepwise mechanism where substituent effects (e.g., phenyl groups) stabilize diradical transition states. For example, 1-phenyl derivatives exhibit lower LUMO energy, favoring electron-deficient alkenes. X-ray crystallography of products like 120b and 123b confirms regiochemical outcomes .
Q. How can computational methods resolve contradictions in experimental data on bicyclo[1.1.0]butane isomerization?
Multireference perturbation theory (MR-PT2) and CI calculations reveal that isomerization to 1,3-butadiene proceeds via a conrotatory pathway with a 42 kcal/mol barrier, aligning with experimental observations. Discrepancies in earlier studies arise from neglecting nonconcerted pathways, which have higher barriers (~116 kcal/mol). Geometry optimization at the MP2/6-31G* level accurately predicts stereochemical outcomes .
Q. What novel methodologies enable functionalization of bicyclo[1.1.0]butane at non-bridgehead positions?
Recent advances include palladium-catalyzed σ-bond nucleopalladation for strain-release epoxidation and aziridination. For example, BCB reacts with ketenes under Lewis acid catalysis (e.g., Sc(OTf)₃) to form spirocyclic epoxides via formal (3+2)-cycloaddition. This method bypasses traditional bridgehead limitations, achieving 70–85% yields with high diastereoselectivity .
Q. How do conjugation effects alter the reactivity of substituted bicyclo[1.1.0]butanes in photochemical denitrogenation reactions?
Substitution with aromatic rings (e.g., 1-phenylbicyclo[1.1.0]butane) lowers the HOMO-LUMO gap by 1.2 eV compared to alkyl-substituted analogs, enabling photoinduced denitrogenation of diazoalkanes. This generates 1,3-dihalogenated bicyclobutanes via radical intermediates, as evidenced by UV-vis spectroscopy and DFT calculations. The shortened central bond (1.51 Å vs. 1.47 Å) facilitates electron transfer .
Contradictions and Limitations
- and present conflicting views on functionalization limitations: While traditional methods target bridgehead carbons, recent studies (e.g., palladium catalysis) enable non-bridgehead modifications .
- Thermochemical data in and align with NIST standards, but older literature (pre-2000) may lack precision due to outdated computational methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
